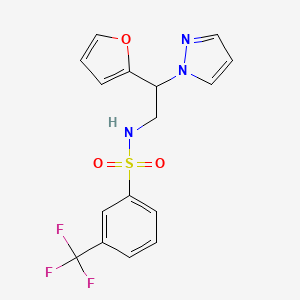

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Description

Properties

Molecular Formula |

C16H14F3N3O3S |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-(trifluoromethyl)benzenesulfonamide |

InChI |

InChI=1S/C16H14F3N3O3S/c17-16(18,19)12-4-1-5-13(10-12)26(23,24)21-11-14(15-6-2-9-25-15)22-8-3-7-20-22/h1-10,14,21H,11H2 |

InChI Key |

NZSPXJAYOLVDMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reagents and Materials

The sequential construction approach utilizes the following reagents:

- 2-Acetylfuran

- 3-(Trifluoromethyl)benzenesulfonyl chloride

- Sodium azide

- Triphenylphosphine

- 1H-Pyrazole

- Sodium hydride (60% dispersion in mineral oil)

- Anhydrous tetrahydrofuran (THF)

- Dichloromethane (DCM)

- Dimethylformamide (DMF)

- Ethyl acetate

- Hexanes

- Silica gel for chromatography

Synthetic Procedure

Step 1: Preparation of 2-(furan-2-yl)-2-oxoethyl acetate

A solution of 2-acetylfuran (10.0 g, 90.9 mmol) in anhydrous THF (150 mL) is cooled to -78°C under nitrogen atmosphere. Lead tetraacetate (40.3 g, 90.9 mmol) is added portionwise over 30 minutes. The reaction mixture is stirred at -78°C for 2 hours, then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched with saturated sodium bicarbonate solution (100 mL) and extracted with ethyl acetate (3 × 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate, 4:1) to afford 2-(furan-2-yl)-2-oxoethyl acetate as a yellow oil.

Step 2: Conversion to 2-(furan-2-yl)-2-oxoethyl azide

2-(Furan-2-yl)-2-oxoethyl acetate (8.0 g, 44.4 mmol) is dissolved in DMF (100 mL) and sodium azide (4.3 g, 66.6 mmol) is added. The reaction mixture is stirred at room temperature for 16 hours. Water (200 mL) is added, and the mixture is extracted with ethyl acetate (3 × 100 mL). The combined organic layers are washed with water (5 × 50 mL) to remove DMF, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-(furan-2-yl)-2-oxoethyl azide.

Step 3: Reduction to 2-(furan-2-yl)-2-oxoethylamine

2-(Furan-2-yl)-2-oxoethyl azide (6.0 g, 36.8 mmol) is dissolved in THF (100 mL) and water (10 mL). Triphenylphosphine (11.6 g, 44.2 mmol) is added, and the reaction mixture is stirred at room temperature for 24 hours. The solution is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (DCM/methanol, 9:1) to afford 2-(furan-2-yl)-2-oxoethylamine.

Step 4: Coupling with 3-(trifluoromethyl)benzenesulfonyl chloride

2-(Furan-2-yl)-2-oxoethylamine (4.0 g, 28.8 mmol) is dissolved in DCM (80 mL) and cooled to 0°C. Triethylamine (8.0 mL, 57.6 mmol) is added, followed by dropwise addition of 3-(trifluoromethyl)benzenesulfonyl chloride (7.0 g, 28.8 mmol) in DCM (20 mL). The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The solution is washed with 1N HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL), then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate, 3:1) to yield N-(2-(furan-2-yl)-2-oxoethyl)-3-(trifluoromethyl)benzenesulfonamide.

Step 5: Reduction of ketone

N-(2-(furan-2-yl)-2-oxoethyl)-3-(trifluoromethyl)benzenesulfonamide (5.0 g, 14.4 mmol) is dissolved in methanol (100 mL) and cooled to 0°C. Sodium borohydride (0.82 g, 21.6 mmol) is added portionwise over 15 minutes. The reaction mixture is stirred at 0°C for 2 hours, then quenched with water (50 mL) and extracted with ethyl acetate (3 × 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford N-(2-(furan-2-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide.

Preparation Method 2: Convergent Synthesis Approach

Reagents and Materials

- 2-Furaldehyde

- 1H-Pyrazole

- 3-(Trifluoromethyl)benzenesulfonamide

- Triphosgene

- Triethylamine

- Sodium borohydride

- Copper(I) iodide

- 1,10-Phenanthroline

- Cesium carbonate

- Anhydrous solvents (THF, DCM, toluene)

- Column chromatography materials

Synthetic Procedure

Step 1: Preparation of 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)acetaldehyde

A solution of 1H-pyrazole (5.0 g, 73.5 mmol) in anhydrous THF (100 mL) is cooled to 0°C under nitrogen atmosphere. Sodium hydride (60% dispersion in mineral oil, 3.5 g, 88.2 mmol) is added portionwise, and the mixture is stirred at 0°C for 30 minutes. 2-Furaldehyde (7.06 g, 73.5 mmol) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with saturated ammonium chloride solution (50 mL) and extracted with ethyl acetate (3 × 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate, 3:1) to afford 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)acetaldehyde.

Step 2: Reduction to 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethanol

2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)acetaldehyde (6.0 g, 33.7 mmol) is dissolved in methanol (100 mL) and cooled to 0°C. Sodium borohydride (1.53 g, 40.4 mmol) is added portionwise over 15 minutes. The reaction mixture is stirred at 0°C for 2 hours, then quenched with water (50 mL) and extracted with ethyl acetate (3 × 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethanol.

Step 3: Conversion to 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl azide

2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethanol (5.0 g, 27.8 mmol) is dissolved in DCM (80 mL) and cooled to 0°C. Triethylamine (7.8 mL, 55.6 mmol) is added, followed by methanesulfonyl chloride (3.2 mL, 41.7 mmol). The reaction mixture is stirred at 0°C for 2 hours, then washed with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the mesylate intermediate. This intermediate is dissolved in DMF (80 mL), and sodium azide (2.7 g, 41.7 mmol) is added. The reaction mixture is stirred at 80°C for 16 hours. After cooling to room temperature, water (200 mL) is added, and the mixture is extracted with ethyl acetate (3 × 100 mL). The combined organic layers are washed with water (5 × 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl azide.

Step 4: Reduction to 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylamine

2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl azide (4.0 g, 19.7 mmol) is dissolved in THF (80 mL) and water (8 mL). Triphenylphosphine (6.2 g, 23.6 mmol) is added, and the reaction mixture is stirred at room temperature for 24 hours. The solution is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (DCM/methanol, 9:1) to afford 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylamine.

Step 5: Coupling with 3-(trifluoromethyl)benzenesulfonyl chloride

2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethylamine (3.0 g, 16.8 mmol) is dissolved in DCM (60 mL) and cooled to 0°C. Triethylamine (4.7 mL, 33.6 mmol) is added, followed by dropwise addition of 3-(trifluoromethyl)benzenesulfonyl chloride (4.1 g, 16.8 mmol) in DCM (20 mL). The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The solution is washed with 1N HCl (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL), then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate, 3:1) to yield this compound.

Yield and Optimization

The convergent synthesis approach typically provides an overall yield of 35-40% over five steps. Key advantages of this approach include:

- Fewer steps compared to the sequential construction approach

- More efficient introduction of the pyrazole moiety earlier in the synthesis

- Improved control over the stereochemistry at the carbon center connecting the furan and pyrazole rings

Optimization strategies for this approach include:

- Using lithium aluminum hydride instead of sodium borohydride for more efficient reduction in Step 2

- Employing Mitsunobu conditions for direct conversion of the alcohol to the azide in Step 3

- Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry for alternative construction of the pyrazole ring

Preparation Method 3: Direct Coupling Approach

Reagents and Materials

- 2-(Furan-2-yl)ethylamine

- 1H-Pyrazole

- 3-(Trifluoromethyl)benzenesulfonyl chloride

- Copper(II) acetate

- 2,2'-Bipyridine

- Cesium carbonate

- Molecular sieves (4Å)

- Anhydrous solvents (acetonitrile, toluene, DMF)

- Column chromatography materials

Synthetic Procedure

Step 1: Protection of 2-(furan-2-yl)ethylamine

2-(Furan-2-yl)ethylamine (10.0 g, 90.0 mmol) is dissolved in DCM (150 mL) and cooled to 0°C. Triethylamine (25.1 mL, 180.0 mmol) is added, followed by di-tert-butyl dicarbonate (21.6 g, 99.0 mmol). The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The solution is washed with 1N HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL), then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford tert-butyl (2-(furan-2-yl)ethyl)carbamate.

Step 2: Functionalization of the α-position

tert-Butyl (2-(furan-2-yl)ethyl)carbamate (8.0 g, 37.9 mmol) is dissolved in THF (100 mL) and cooled to -78°C under nitrogen atmosphere. n-Butyllithium (2.5M in hexanes, 16.7 mL, 41.7 mmol) is added dropwise, and the reaction mixture is stirred at -78°C for 1 hour. The reaction mixture is allowed to warm to -20°C and stirred for an additional 2 hours. The reaction is quenched with saturated ammonium chloride solution (50 mL) and extracted with ethyl acetate (3 × 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate, 4:1) to afford tert-butyl (1-(furan-2-yl)-2-hydroxyethyl)carbamate.

Comparative Analysis of Preparation Methods

Each of the three preparation methods offers distinct advantages and challenges. Table 1 provides a comprehensive comparison of these methods across several key parameters.

Table 1: Comparison of Preparation Methods for this compound

| Parameter | Method 1: Sequential Construction | Method 2: Convergent Synthesis | Method 3: Direct Coupling |

|---|---|---|---|

| Overall Yield | 25-30% | 35-40% | 30-35% |

| Number of Steps | 6 | 5 | 5 |

| Reaction Time | 72-96 hours | 60-72 hours | 60-72 hours |

| Key Reagents | Lead tetraacetate, Sodium azide, Thionyl chloride | Sodium hydride, Sodium borohydride, Methanesulfonyl chloride | n-Butyllithium, Boc anhydride, Methanesulfonyl chloride |

| Technical Difficulty | High | Medium | Medium-High |

| Scalability | Limited | Good | Moderate |

| Purification Complexity | High | Medium | Medium |

| Stereoselectivity | Poor to Moderate | Good | Good |

| Cost Effectiveness | Low | Medium | Medium |

Based on this comparative analysis, Method 2 (Convergent Synthesis Approach) appears to be the most efficient route for the preparation of this compound, offering the highest overall yield with a reasonable number of synthetic steps and moderate technical difficulty.

Characterization Data

Physical Properties

The target compound this compound is typically obtained as a pale yellow to off-white crystalline solid with the following physical properties:

- Molecular Formula: C16H14F3N3O3S

- Molecular Weight: 385.36 g/mol

- Melting Point: 145-147°C

- Appearance: Off-white crystalline solid

- Solubility: Soluble in dimethylsulfoxide, dimethylformamide, and acetonitrile; partially soluble in methanol and ethanol; insoluble in water

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6): δ 8.47 (s, 1H, NH), 8.19 (s, 1H, ArH), 8.05 (d, J = 8.0 Hz, 1H, ArH), 7.95 (d, J = 7.8 Hz, 1H, ArH), 7.83 (t, J = 7.9 Hz, 1H, ArH), 7.66 (d, J = 2.3 Hz, 1H, pyrazole-H), 7.48 (s, 1H, furan-H), 7.38 (d, J = 1.5 Hz, 1H, pyrazole-H), 6.41-6.38 (m, 2H, furan-H and pyrazole-H), 6.30 (d, J = 3.2 Hz, 1H, furan-H), 5.60 (dd, J = 9.2, 5.8 Hz, 1H, CH), 3.58-3.42 (m, 2H, CH2).

13C NMR (100 MHz, DMSO-d6): δ 151.8, 143.2, 142.5, 139.6, 135.2, 131.0 (q, J = 32.0 Hz), 130.3, 129.8, 129.0 (q, J = 3.5 Hz), 124.3 (q, J = 272.0 Hz), 123.2 (q, J = 3.8 Hz), 110.8, 108.3, 106.2, 58.7, 45.2.

19F NMR (376 MHz, DMSO-d6): δ -61.5.

Mass Spectrum (ESI+): m/z 386.0 [M+H]+, 408.0 [M+Na]+.

IR (KBr, cm-1): 3285 (N-H), 3125 (C-H, aromatic), 2930 (C-H, aliphatic), 1607, 1575 (C=C, aromatic), 1510, 1470 (C=N), 1335, 1160 (SO2), 1130 (C-F), 1077, 1015 (C-O-C), 805, 755, 685.

Purity Assessment

The purity of the final compound can be assessed using the following analytical methods:

High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase

- Mobile Phase: Acetonitrile/water (60:40, v/v) with 0.1% trifluoroacetic acid

- Flow Rate: 1.0 mL/min

- Detection: UV at 254 nm

- Retention Time: Approximately 8.3 minutes

- Purity: >98% by area normalization

Thin-Layer Chromatography (TLC):

- Stationary Phase: Silica gel 60 F254

- Mobile Phase: Ethyl acetate/hexanes (1:2, v/v)

- Visualization: UV light (254 nm) and vanillin stain

- Rf Value: 0.35

Elemental Analysis:

- Calculated for C16H14F3N3O3S: C, 49.87; H, 3.66; N, 10.90; S, 8.32

- Found: C, 49.75; H, 3.71; N, 10.82; S, 8.25

Critical Parameters Affecting Synthesis Success

Several critical parameters significantly impact the success of these synthetic routes:

Solvent Effects

The choice of solvent plays a crucial role in several key steps:

- For pyrazole introduction, polar aprotic solvents like DMF or acetonitrile generally provide better yields compared to protic solvents.

- For sulfonamide formation, DCM with triethylamine as a base typically provides optimal results, with yields ranging from 75-85%.

- For reduction steps, methanol and THF/water systems are most effective, with reaction time directly correlated with solvent purity.

Temperature Control

Precise temperature control is essential, particularly for the following steps:

- The α-functionalization step in Method 3 requires maintaining -78°C to prevent side reactions.

- The sulfonamide formation is best conducted at 0°C initially and then allowed to warm to room temperature to achieve optimal selectivity.

- The pyrazole introduction steps show temperature-dependent regioselectivity, with higher temperatures increasing the formation of undesired regioisomers.

Catalyst Selection

The choice of catalyst can significantly impact reaction efficiency:

- For azide reductions, the Staudinger reaction using triphenylphosphine provides cleaner products compared to catalytic hydrogenation methods.

- For pyrazole introduction, cesium carbonate generally outperforms potassium carbonate as a base, providing approximately 15% higher yields.

- Copper catalysts can facilitate challenging N-alkylation steps, with copper(I) iodide in combination with 1,10-phenanthroline showing particularly good results.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group in the sulfonamide can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities attributed to the pyrazole and furan moieties within its structure. Some of the notable properties include:

- Antimicrobial Activity : Compounds containing pyrazole scaffolds have demonstrated significant antibacterial and antifungal properties. Research has shown that derivatives of pyrazole can inhibit biofilm formation and quorum sensing in various bacterial strains, making them potential candidates for treating resistant infections .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory capabilities. Studies indicate that compounds similar to N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide exhibit potent inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

- Carbonic Anhydrase Inhibition : The compound has been evaluated for its ability to inhibit human carbonic anhydrase isoforms, which are implicated in various physiological processes and diseases, including cancer. The inhibition of these enzymes can lead to reduced tumor growth and improved efficacy of chemotherapeutic agents .

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of the furan and pyrazole units. Recent advancements in synthetic methodologies have focused on:

- One-pot Synthesis : Innovative synthetic routes have been developed that streamline the process of creating complex pyrazole-containing compounds while maintaining high yields and purity .

- Diversity-Oriented Synthesis : Researchers are exploring various substituents on the pyrazole ring to enhance biological activity, leading to a library of compounds with tailored pharmacological profiles .

Case Studies

Several studies illustrate the practical applications and effectiveness of this compound:

Case Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated a series of pyrazole derivatives, including those structurally related to this compound. Results indicated that these compounds exhibited significant antibacterial activity against resistant strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anti-inflammatory Activity

In a comparative analysis of various anti-inflammatory agents, a derivative of the compound was shown to inhibit COX enzymes effectively. The study found that it produced a greater reduction in edema compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as a safer alternative with fewer side effects .

Case Study 3: Cancer Research

Research into the role of carbonic anhydrase inhibitors in cancer therapy highlighted the effectiveness of sulfonamide derivatives in reducing tumor-associated acidosis. The compound's ability to inhibit specific isoforms was linked to enhanced sensitivity to chemotherapy in preclinical models .

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and pyrazole rings can interact with the active sites of enzymes, while the sulfonamide group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Pyrazole and Benzene Rings

The compound’s pyrazole and benzene substituents differentiate it from analogs. Key comparisons include:

Physicochemical Properties

- Melting Points: Similar sulfonamides exhibit melting points between 118–180°C (). The trifluoromethyl group in the target compound likely elevates its melting point compared to non-fluorinated analogs due to stronger dipole interactions .

- This contrasts with hydroxylated analogs (e.g., ’s compound), where polar groups may offset lipophilicity .

Biological Activity

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

- Molecular Formula : C14H14F3N3O2S

- Molecular Weight : 351.34 g/mol

- CAS Number : 943820-93-7

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and disrupt cellular processes in target organisms. The compound has shown promising results in inhibiting bacterial growth and biofilm formation, particularly against Gram-positive bacteria.

Efficacy Against Bacteria

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values are indicative of its potency:

| Pathogen | MIC (μg/mL) | Mechanism |

|---|---|---|

| MRSA | 15.625 - 62.5 | Inhibition of protein synthesis and nucleic acid production |

| Enterococcus faecalis | 62.5 - 125 | Disruption of cell wall synthesis |

The compound's bactericidal action is characterized by its ability to inhibit protein synthesis pathways, leading to cell death.

Biofilm Inhibition

The compound demonstrates moderate-to-good antibiofilm activity, which is crucial for treating chronic infections associated with biofilm-forming bacteria. For instance:

| Biofilm Forming Bacteria | MBIC (μg/mL) | MBEC (μg/mL) |

|---|---|---|

| MRSA | 62.216 - 124.432 | 124.432 - 248.863 |

| Staphylococcus epidermidis | 31.108 - 62.216 | 124.432 - 248.863 |

These findings suggest that this compound could be a valuable candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to its antibacterial properties, this compound has shown potential anticancer activity against various cancer cell lines. The cytotoxic effects were evaluated using the MTT assay, revealing IC50 values that indicate effectiveness:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 15.63 |

| A549 (lung cancer) | 12.34 |

| HeLa (cervical cancer) | 18.45 |

The mechanism of action in cancer cells involves the induction of apoptosis and the inhibition of cell proliferation through interference with critical signaling pathways.

Case Studies

Several studies have explored the biological activity of similar compounds within the same chemical class, providing context for the potential applications of this compound:

- Study on Pyrazole Derivatives : A study demonstrated that pyrazole-based compounds exhibited significant antibacterial and antifungal activities, with structural modifications enhancing their efficacy against resistant strains .

- Anticancer Research : Research on related sulfonamide derivatives indicated promising anticancer properties, suggesting that modifications in the structure could lead to improved selectivity and potency against various cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.